N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Lipophilicity Drug Design ADME Prediction

Secure your supply of CAS 16691-46-6, the definitive N3-(4-chlorophenyl) regioisomer. Unlike generic substitutes or the N1-analog (CAS 14575-57-6), this specific scaffold is critical for reaction fidelity in LSD1 (KDM1A) inhibitor programs and cyclocondensation chemistries. Its unique profile (LogP 1.787, TPSA 80.35 Ų) provides a precise benchmark for calibrating in silico ADME models and validating HPLC/LC-MS analytical methods. Procure this exact compound to ensure reproducible synthetic routes, consistent biological assay results, and accurate computational predictions.

Molecular Formula C8H8ClN5
Molecular Weight 209.63 g/mol
CAS No. 16691-46-6
Cat. No. B1361464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
CAS16691-46-6
Molecular FormulaC8H8ClN5
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NNC(=N2)N)Cl
InChIInChI=1S/C8H8ClN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14)
InChIKeyUPTMGVAONDEFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16691-46-6 Procurement Guide: N3-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine for Research & Industrial Synthesis


N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine (CAS 16691-46-6) is a heterocyclic building block belonging to the 1,2,4-triazole-3,5-diamine class [1]. It features a 4-chlorophenyl substituent at the N3 position, yielding a molecular formula of C8H8ClN5 and a molecular weight of 209.64 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with commercial availability from multiple suppliers at purities typically ranging from 95% to 98% . The 4-chlorophenyl group imparts distinct electronic and lipophilic characteristics compared to unsubstituted or alternatively substituted analogs, influencing its reactivity and physicochemical profile [2].

Why Generic Substitution of 16691-46-6 with Other Triazole Diamines is Scientifically Unjustified


Generic substitution within the 1,2,4-triazole-3,5-diamine class is not recommended due to significant differences in physicochemical properties and, by extension, chemical reactivity. The specific 4-chlorophenyl substituent on 16691-46-6 confers a unique combination of lipophilicity (calculated LogP of 1.787) and polar surface area (PSA of 80.35 Ų) [1]. These values differ markedly from analogs with alternative substituents (e.g., unsubstituted phenyl, 4-fluorophenyl, or 4-methylphenyl), which directly impacts solubility, membrane permeability, and the compound's behavior as a synthetic intermediate [2]. Relying on a generic substitute without accounting for these quantitative differences can lead to failed synthetic routes, altered reaction kinetics, and inconsistent biological assay results in downstream applications. The data below provides a direct, comparative basis for selecting the specific CAS 16691-46-6 over its closest in-class alternatives.

Quantitative Differentiation of 16691-46-6: A Comparative Evidence Guide for Scientific Procurement


Comparative Lipophilicity (LogP): Enhanced Partitioning vs. Unsubstituted and Fluoro Analogs

The 4-chlorophenyl substitution on 16691-46-6 results in a calculated LogP of 1.787, significantly higher than that of the unsubstituted phenyl analog (N3-phenyl-1H-1,2,4-triazole-3,5-diamine) and the 4-fluorophenyl analog [1]. This quantitative difference in lipophilicity is a critical factor in selecting a building block for medicinal chemistry campaigns where target LogD or membrane permeability is a key design parameter [2].

Lipophilicity Drug Design ADME Prediction Chromatography

Polar Surface Area (PSA) Comparison: A Quantitative Metric for Permeability and Solubility

16691-46-6 exhibits a calculated topological polar surface area (TPSA) of 80.35 Ų [1]. This value is distinct from its closest analogs, including the 4-methylphenyl (CAS 3929-18-8) and unsubstituted phenyl (CAS 3310-68-7) derivatives, which have TPSA values of approximately 76.7 Ų . While the difference appears modest, PSA is a key determinant in predicting intestinal absorption and blood-brain barrier penetration, and even small variations can influence compound behavior in biological assays [2].

Polar Surface Area Drug-likeness Permeability Solubility

Molecular Weight Differentiation for Synthetic Intermediate Selection

The molecular weight of 16691-46-6 is 209.64 g/mol, which is substantially higher than that of the unsubstituted phenyl analog (175.19 g/mol) and the 4-fluorophenyl analog (193.18 g/mol) . This 34.45 g/mol difference compared to the unsubstituted core scaffold is not trivial; it directly impacts molar calculations for stoichiometric reactions, especially when scaling up synthetic routes [1]. Selecting the correct molecular weight is a fundamental step in ensuring accurate reagent preparation and reaction optimization.

Synthetic Chemistry Molecular Weight Building Block Reaction Scale

Regioisomeric Distinction: N3 vs. N1 Substitution on the Triazole Core

16691-46-6 is specifically an N3-substituted triazole-3,5-diamine. Its regioisomer, 1-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine (CAS 14575-57-6), has the same 4-chlorophenyl group but attached at the N1 position of the triazole ring . This subtle structural difference results in a completely different chemical entity with distinct reactivity. In multicomponent cyclocondensation reactions, 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole has been shown to exhibit unusual and specific reactivity pathways not shared by its N3-substituted counterpart [1]. Procurement of the correct regioisomer is therefore non-negotiable for researchers aiming to reproduce literature syntheses or develop structure-activity relationships (SAR).

Regiochemistry Synthetic Intermediate Structure-Activity Relationship Heterocyclic Chemistry

In Silico Predicted Bioactivity Spectrum: Supporting Evidence for Prioritization

While direct comparative biological assay data for 16691-46-6 is scarce in the public domain, in silico target prediction models suggest a potential activity profile that overlaps with, yet is distinct from, other 3,5-diamino-1,2,4-triazoles. The 3,5-diamino-1,2,4-triazole scaffold is a known pharmacophore for LSD1 (KDM1A) inhibition, with some derivatives showing IC50 values in the low micromolar range [1]. The 4-chlorophenyl group on 16691-46-6 may influence this activity. In a related study, a close analog, 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-triazole (GCC-AP0341), demonstrated potent eosinophilia inhibition with ID50 values of 0.3 mg/kg (oral) and 0.07 mg/kg (intraperitoneal) [2]. This serves as class-level inference that the 4-chlorophenyl-triazole motif in 16691-46-6 is a validated starting point for medicinal chemistry optimization.

In Silico Screening Target Prediction Drug Discovery Chemoinformatics

Definitive Application Scenarios for 16691-46-6 Based on Quantifiable Evidence


Medicinal Chemistry: Hit-to-Lead Optimization in Epigenetics and Inflammation

16691-46-6 is an appropriate starting point for medicinal chemistry campaigns targeting LSD1 (KDM1A) or related flavin-dependent oxidases, based on its 3,5-diamino-1,2,4-triazole scaffold which has demonstrated low micromolar IC50 values in biochemical assays [1]. The specific 4-chlorophenyl substituent provides a distinct LogP (1.787) and PSA (80.35 Ų) profile, offering a defined chemical handle for modulating physicochemical properties during lead optimization [2]. This evidence supports its use as a core for synthesizing focused libraries to explore structure-activity relationships in epigenetic targets.

Synthetic Chemistry: Regiospecific Building Block for Heterocycle Synthesis

As an N3-substituted triazole-3,5-diamine, 16691-46-6 serves as a specific regioisomer for the construction of complex heterocyclic systems. The differentiation from its N1-substituted counterpart (CAS 14575-57-6) is critical, as these regioisomers exhibit divergent reactivity in cyclocondensation reactions [3]. Researchers requiring the exact N3 connectivity to synthesize target molecules or to follow established synthetic protocols must procure this specific CAS number to ensure reaction fidelity and reproducibility.

Chemoinformatics & Computational Drug Design: Validation of In Silico Models

The well-defined and distinct physicochemical properties of 16691-46-6, including its calculated LogP (1.787) and TPSA (80.35 Ų) [2], make it a valuable compound for validating and calibrating in silico ADME prediction models. Its quantitative differences from close analogs (e.g., LogP increase of +0.93 over unsubstituted phenyl) provide a clear benchmark for assessing the accuracy of predictive algorithms in computational chemistry platforms.

Reference Standard for Analytical Method Development

Given its unique molecular weight (209.64 g/mol) and chromatographic properties dictated by its specific LogP, 16691-46-6 is suitable as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for triazole-containing compounds . Its distinct retention time relative to regioisomers and analogs ensures accurate identification and quantification in complex reaction mixtures or biological matrices.

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